(3-(嘧啶-2-基氨基)氮杂环丁-1-基)(9H-黄嘌呤-9-基)甲甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

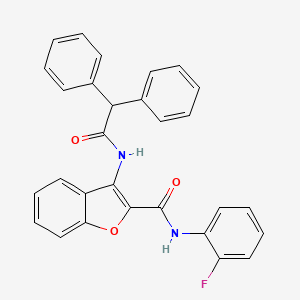

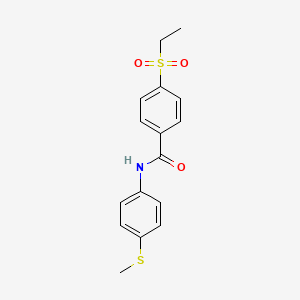

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and xanthene groups are aromatic and planar, while the azetidine ring is saturated and therefore non-planar . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The azetidine ring, being a strained four-membered ring, might be more reactive towards ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar groups, its melting and boiling points would depend on the size and shape of the molecule, and its color might be influenced by the presence of the conjugated xanthene system .科学研究应用

合成和抗菌应用

Chandrashekaraiah 等人 (2014) 的一项研究重点是合成新的嘧啶-氮杂环丁酮类似物并评估它们的抗氧化、抗菌和抗结核活性。这项研究展示了这些化合物在基于分子预测设计抗菌和抗结核剂方面的潜力,然后才进行合成 (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014)。

抗癌应用

Hafez 等人 (2016) 合成了新的吡唑衍生物,包括与 “(3-(嘧啶-2-基氨基)氮杂环丁-1-基)(9H-黄嘌呤-9-基)甲甲酮” 在结构上相关的化合物,与参考药物阿霉素相比,显示出显着的抗癌活性。这突出了该化合物在开发新的抗癌剂中的相关性 (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016)。

催化应用

Wang 等人 (2008) 探索了 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇在催化不对称加成中的用途,这与像本例中的氮杂环丁酮这样的结构功能有关。这项研究为在不对称合成中利用此类化合物开辟了途径,提供了氮杂环丁酮衍生物在催化过程中的潜力的见解 (Wang, M., Zhang, Q.-J., Zhao, W.-X., Wang, X.-d., Ding, X., Jing, T.-T., & Song, M.-P., 2008)。

分子对接和计算研究

Fahim 等人 (2021) 对源自烯胺酮反应的杂环化合物进行了分子对接和计算研究,展示了其抗菌和抗癌活性。这些发现强调了计算研究在预测新化合物的生物活性中的重要性,包括与 “(3-(嘧啶-2-基氨基)氮杂环丁-1-基)(9H-黄嘌呤-9-基)甲甲酮” 相关的化合物 (Fahim, A. M., Tolan, H., Awad, H., & Ismael, E. H. I., 2021)。

安全和危害

未来方向

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology . Future research might focus on synthesizing this compound, studying its properties, and exploring its potential applications .

作用机制

Target of Action

The primary target of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is the mGlu1 receptor . This receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological roles, including learning, memory, and pain perception .

Mode of Action

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine acts as a positive allosteric modulator of the mGlu1 receptor . This means that it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself . The compound binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the receptor’s sensitivity to glutamate .

Biochemical Pathways

The activation of mGlu1 receptors by N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can affect several biochemical pathways. These include the phospholipase C pathway , which leads to the production of inositol trisphosphate and diacylglycerol, second messengers that regulate various cellular processes .

Result of Action

The activation of mGlu1 receptors by N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can lead to various molecular and cellular effects. These may include changes in neuronal excitability, synaptic plasticity, and neuroprotection . The specific effects would depend on the location and context of the mGlu1 receptors being activated.

属性

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c26-20(25-12-14(13-25)24-21-22-10-5-11-23-21)19-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)19/h1-11,14,19H,12-13H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZATFSZWFWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)